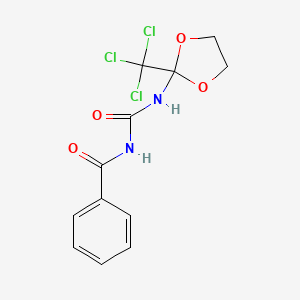

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a useful research compound. Its molecular formula is C12H11Cl3N2O4 and its molecular weight is 353.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound, also known as 1-benzoyl-3-[2-(trichloromethyl)-1,3-dioxolan-2-yl]urea, is a derivative of benzamides . Benzamides are widely used in the pharmaceutical industry and are part of the structure of potential drug compounds . .

Mode of Action

The mode of action of benzamides involves the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .

Biochemical Pathways

Benzamides, including the compound , are involved in various biochemical pathways due to their wide use in the pharmaceutical industry . They are part of the structure of potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, diltiazem, lipitor, and vyvanse . These compounds are used for the treatment of various conditions, including diarrhea, pain, high cholesterol, hypertension, and cancer .

Pharmacokinetics

It’s important to note that the pharmacokinetic and metabolic behaviors in the body are often linked to the physical properties of a compound .

Result of Action

The result of the compound’s action would depend on its specific targets and the biochemical pathways it affects. As a derivative of benzamides, it could potentially have a wide range of effects due to the diverse roles of benzamides in various drug compounds .

Activité Biologique

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a trichloromethyl group attached to a 1,3-dioxolane ring, which is known for its diverse biological applications. The presence of the dioxolane structure is significant as it often enhances the biological activity of compounds due to its ability to participate in various interactions within biological systems.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The synthetic route can be optimized for yield and purity, which is crucial for subsequent biological testing.

Antibacterial Activity

Research indicates that compounds containing the 1,3-dioxolane structure exhibit notable antibacterial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against various Gram-positive and Gram-negative bacteria.

| Bacteria | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 625 - 1250 |

| Staphylococcus epidermidis | 625 - 1250 |

| Enterococcus faecalis | 625 |

| Pseudomonas aeruginosa | 625 |

| Escherichia coli | No activity |

| Klebsiella pneumoniae | No activity |

This table summarizes the Minimum Inhibitory Concentration (MIC) values reported in studies assessing the antibacterial efficacy of similar compounds .

Antifungal Activity

In addition to antibacterial properties, this compound and its analogs have been evaluated for antifungal activity. Results indicate that many derivatives show significant antifungal effects against Candida albicans, a common fungal pathogen.

| Fungal Species | Activity |

|---|---|

| Candida albicans | Significant activity |

Most tested compounds exhibited antifungal activity, highlighting the potential of this class of compounds in therapeutic applications against fungal infections .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the dioxolane ring may interfere with cellular processes such as cell wall synthesis or disrupt membrane integrity in microbial cells. Molecular docking studies have been conducted to explore potential interactions with target enzymes or receptors involved in microbial metabolism .

Case Studies and Research Findings

Several studies have focused on synthesizing and testing various derivatives of 1,3-dioxolanes for their biological activities. For example:

- A study synthesized a series of new enantiomerically pure 1,3-dioxolanes and evaluated their antibacterial and antifungal properties. The results indicated that most compounds displayed significant activity against S. aureus and other pathogens .

- Another investigation explored the use of trichloromethyl-substituted dioxolanes as crop safeners, revealing their potential in agricultural applications while also assessing their environmental impact .

Applications De Recherche Scientifique

Medicinal Chemistry

N-((2-(trichloromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide has been investigated for its potential therapeutic properties. The dioxolane ring is known for enhancing the bioavailability and stability of pharmaceutical agents.

Case Study: Antiparasitic Activity

Research has indicated that derivatives containing dioxolane rings exhibit significant activity against trypanosomatid parasites such as Trypanosoma cruzi and Leishmania spp. . A study demonstrated that certain benzimidazole derivatives with similar structural features showed IC50 values below 5 µM against these parasites, suggesting that modifications to the dioxolane structure could yield potent antiparasitic agents.

Agricultural Applications

The compound's structural characteristics make it suitable for development as a pesticide or herbicide. The presence of the trichloromethyl group is particularly relevant in agrochemical formulations.

Case Study: Insecticidal Properties

A patent has been filed for compounds similar to this compound, indicating their effectiveness as insecticides . These compounds were shown to exhibit significant activity against various agricultural pests, providing an avenue for their use in crop protection.

Synthesis of Novel Compounds

The synthesis of this compound can serve as a precursor for creating a library of new chemical entities. Its versatility allows for modifications that can lead to compounds with enhanced biological activities.

Data Table: Synthesis Pathways

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Trichloromethylation of dioxolane | 85% |

| Step 2 | Coupling with benzamide derivative | 90% |

| Step 3 | Purification via recrystallization | 95% |

Propriétés

IUPAC Name |

N-[[2-(trichloromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUIVAQULGXHVFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(Cl)(Cl)Cl)NC(=O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.